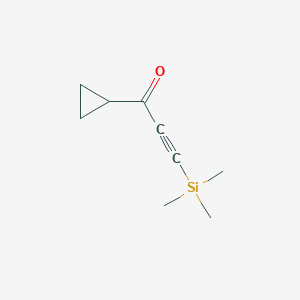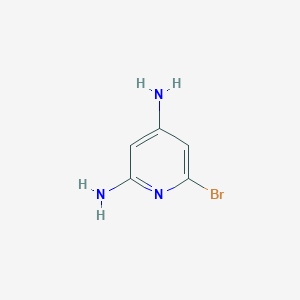![molecular formula C10H13NO6 B13963569 1-{[(Tetrahydro-2h-pyran-4-yloxy)carbonyl]oxy}pyrrolidine-2,5-dione](/img/structure/B13963569.png)
1-{[(Tetrahydro-2h-pyran-4-yloxy)carbonyl]oxy}pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[(Tetrahydro-2h-pyran-4-yloxy)carbonyl]oxy}pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core with a tetrahydro-2H-pyran-4-yloxycarbonyl group attached
準備方法
The synthesis of 1-{[(Tetrahydro-2h-pyran-4-yloxy)carbonyl]oxy}pyrrolidine-2,5-dione typically involves multiple steps. One common method includes the reaction of pyrrolidine-2,5-dione with tetrahydro-2H-pyran-4-yloxycarbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1-{[(Tetrahydro-2h-pyran-4-yloxy)carbonyl]oxy}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the tetrahydro-2H-pyran-4-yloxy group can be replaced by other nucleophiles under appropriate conditions.
科学的研究の応用
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing into its potential use as a drug candidate due to its unique structural properties.
Industry: It may be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-{[(Tetrahydro-2h-pyran-4-yloxy)carbonyl]oxy}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The tetrahydro-2H-pyran-4-yloxy group can interact with enzymes or receptors, potentially inhibiting their activity. The pyrrolidine-2,5-dione core may also play a role in binding to active sites of enzymes, disrupting their normal function.
類似化合物との比較
Similar compounds include:
4-[(2-Tetrahydropyranyl)oxy]phenol: This compound also features a tetrahydropyranyl group and is used in similar applications.
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Another compound with a tetrahydropyranyl group, used in the synthesis of potential inhibitors.
1-Pentanol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-: This compound is used in organic synthesis and shares structural similarities.
1-{[(Tetrahydro-2h-pyran-4-yloxy)carbonyl]oxy}pyrrolidine-2,5-dione stands out due to its unique combination of a pyrrolidine-2,5-dione core and a tetrahydro-2H-pyran-4-yloxy group, which provides it with distinct chemical and biological properties.
特性
分子式 |
C10H13NO6 |
|---|---|
分子量 |
243.21 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) oxan-4-yl carbonate |
InChI |
InChI=1S/C10H13NO6/c12-8-1-2-9(13)11(8)17-10(14)16-7-3-5-15-6-4-7/h7H,1-6H2 |
InChIキー |
QBVZDKBMPNRNCZ-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1OC(=O)ON2C(=O)CCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Ethyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13963499.png)
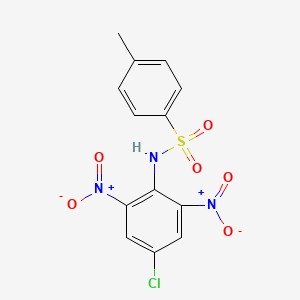
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)propane-1,3-diol](/img/structure/B13963507.png)
![dimethyl (2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;4-methylbenzenesulfonic acid](/img/structure/B13963514.png)
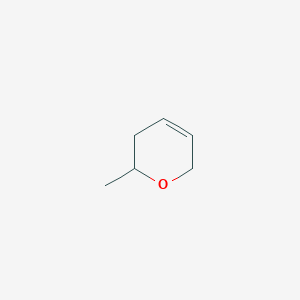
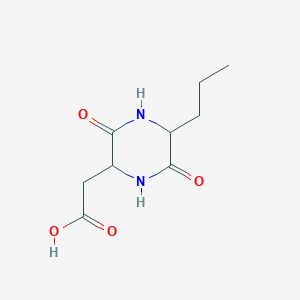

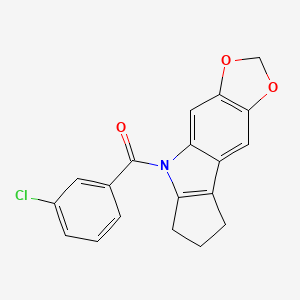
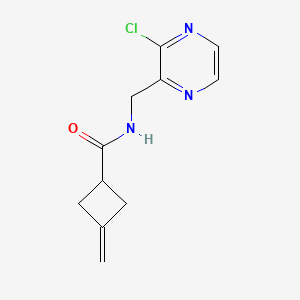
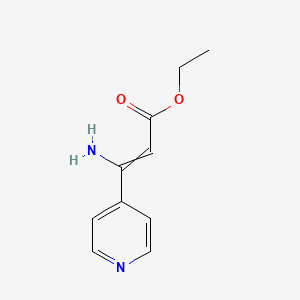
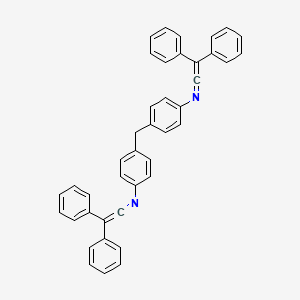
![Propanenitrile, 3-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl](2-hydroxyethyl)amino]-](/img/structure/B13963579.png)
